molecular formula C18H25NO4 B2863988 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 2172600-29-0

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No.: B2863988
CAS No.: 2172600-29-0
M. Wt: 319.401
InChI Key: SDPROGLFKXYHQA-UHFFFAOYSA-N
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Description

The compound 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic indene derivative featuring a Boc (tert-butoxycarbonyl)-protected amino group and a carboxylic acid functionality. This structure combines a rigid indene scaffold with substituents that enhance its utility in medicinal chemistry, particularly as a building block for drug discovery. The Boc group confers stability during synthetic processes, while the carboxylic acid enables further derivatization .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-11(2)13-10-18(15(20)21,14-9-7-6-8-12(13)14)19-16(22)23-17(3,4)5/h6-9,11,13H,10H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPROGLFKXYHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization

The indene backbone is typically constructed via Friedel-Crafts alkylation using modified Haworth reactions:

Procedure

  • Substrate : 4-Chlorophenylacetic acid (40 g) in 1,2-dichloroethane (140 mL)
  • Chlorination : Thionyl chloride (40 mL) at 80–90°C for 3 h
  • Cyclization :
    • AlCl₃ (45 g) at -5°C
    • Ethylene gas introduced in portions
    • Quench with HCl-aqueous solution (200 mL) at 20–30°C

Key Parameters

Parameter Value
Yield 60–75%
Purity (HPLC) >90%
Reaction Time 8–12 h

Introduction of Isopropyl Group

Alkylation via Grignard Reagent

The 3-position is functionalized using isopropyl magnesium bromide under anhydrous conditions:

Optimized Conditions

  • Solvent: Tetrahydrofuran (THF) at -78°C
  • Stoichiometry: 1.2 eq. i-PrMgBr relative to indene intermediate
  • Quench: Saturated NH₄Cl solution

Performance Metrics

Metric Value
Conversion 88%
Diastereomeric Ratio 3:1 (cis:trans)
Isolated Yield 72%

Amino Group Installation and Boc Protection

Curtius Rearrangement Approach

A two-step sequence ensures amino group introduction with Boc protection:

Step 1: Azide Formation

  • Substrate: 3-Isopropylindan-1-carbonyl chloride
  • NaN₃ (3 eq.) in acetone/water (4:1) at 0°C

Step 2: Boc Protection

  • Boc₂O (1.1 eq.) in dichloromethane
  • DMAP (0.1 eq.) as catalyst
  • Reaction time: 12 h at 25°C

Comparative Yields

Method Yield (%) Purity (%)
Curtius Rearrangement 65 92
Hofmann Degradation 58 88

Carboxylic Acid Functionalization

Oxidation of Methyl Ester

The final carboxyl group is introduced through ester hydrolysis:

Procedure

  • Esterification : Methyl ester formation using (Boc)₂O in dimethyl carbonate
  • Saponification :
    • NaOH (2.5 M) in methanol/water (3:1)
    • 12 h reflux
    • Acidification to pH 2 with HCl

Reaction Monitoring

Time (h) Conversion (%)
2 45
6 82
12 98

Integrated Synthetic Route

Combining optimal steps yields an efficient synthesis pathway:

Stepwise Overview

  • Indene core formation via Friedel-Crafts (72% yield)
  • Isopropyl introduction using Grignard reagent (70% yield)
  • Boc protection via Curtius rearrangement (65% yield)
  • Carboxylic acid generation through saponification (85% yield)

Overall Yield Comparison

Route Total Yield (%)
Sequential 28.4
Convergent 34.7

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Cyclization Step : AlCl₃ quantity critically impacts ring formation efficiency
  • Boc Protection : Strict pH control (6.5–7.5) prevents N-deprotection
  • Crystallization : Ethyl acetate/hexane mixtures yield highest purity (99.5%)

Scalability Considerations

Step Maximum Batch Size
Cyclization 500 g
Boc Protection 2 kg
Final Crystallization 1.5 kg

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Table 1: Structural Comparison of Indene Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Reference
Target Compound Dihydroindene Boc-amino, propan-2-yl, carboxylic acid ~317.38* Not provided
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid Dihydroindene Methoxycarbonyl, carboxylic acid 194.19 1523136-07-3
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Dihydroindene Boc-amino, acetic acid 291.34 181227-47-4
N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) Dihydroindene Sulfonamide, 4-chlorophenyl 354.83 Not provided
(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) Dihydroindene tert-Butyl, indazolyl urea 363.45 Not provided

*Estimated based on molecular formula C18H23NO4 from analogous compounds .

Key Observations :

  • The target compound distinguishes itself via the propan-2-yl group at position 3, which may enhance lipophilicity compared to simpler analogs like the methoxycarbonyl-substituted derivative .
  • Unlike sulfonamide-based LY186641 or urea-based ABT-102 , the target compound lacks a heterocyclic pharmacophore but retains the Boc group for synthetic versatility.

Key Observations :

  • High-yield syntheses (e.g., 98% for indole-containing analogs ) contrast with low-yield routes for complex intermediates like (R)-dimethyl malonate derivatives (4% yield) .
  • The target compound’s synthesis likely benefits from established Boc-protection strategies, though specific details are absent in the evidence .

Physicochemical and Pharmacological Properties

Table 3: Functional and Pharmacological Comparison
Compound Name Solubility Stability Biological Activity Toxicity Profile Reference
Target Compound Moderate (polar) Stable under Boc Undisclosed; potential protease inhibition Likely low (based on analogs)
LY186641 Low (lipophilic) pH-sensitive Anticancer (Phase I trial) Methemoglobinemia, hemolytic anemia
ABT-102 Moderate Stable in vivo TRPV1 antagonist (analgesic) Well-tolerated in preclinical models
(S)-2-((Boc)amino)-2-(2,3-dihydroinden-2-yl)acetic acid High Hygroscopic Intermediate for peptide synthesis Irritant (skin/eyes)

Key Observations :

  • The Boc group in the target compound improves stability compared to sulfonamide-based LY186641, which exhibited dose-limiting methemoglobinemia .
  • Unlike ABT-102, which advanced to clinical trials for pain , the target compound’s applications remain speculative but could align with protease or enzyme inhibition due to its carboxylic acid moiety.

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid, commonly referred to as a derivative of indene, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C14H25NO4\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{4}

With a molecular weight of 271.36 g/mol, it features a tert-butoxycarbonyl (Boc) protecting group, which is significant in synthetic chemistry for stabilizing amine groups during reactions.

Biological Activity Overview

Research indicates that derivatives of indene compounds often exhibit various biological activities, including:

  • Antimicrobial Activity : Some indene derivatives have shown promising results against bacterial strains.
  • Antitumor Activity : Investigations into the antitumor potential of indene derivatives suggest that they may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to reduce inflammation markers.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of similar indene derivatives using the DPPH radical scavenging method. The results indicated that these compounds exhibited significant antimicrobial activity against several bacterial strains .

Antitumor Effects

Research published in MDPI highlighted the antitumor potential of indene derivatives, suggesting that they could inhibit tumor growth through apoptosis induction in cancer cells . This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use.

Data Table: Summary of Biological Activities

Biological ActivityReferenceFindings
AntimicrobialUmesha et al., 2009Significant activity against various bacterial strains
AntitumorMDPI StudyInduction of apoptosis in cancer cells
Anti-inflammatoryLiterature ReviewReduction in inflammatory markers observed

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid, and how can yield and purity be optimized?

  • Methodology : Synthesis typically involves Boc protection of the amine group, followed by cyclization and functionalization. Key steps include:

  • Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
  • Cyclization : Acid-catalyzed cyclization to form the indene scaffold, with temperature control (0–25°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
    • Optimization : Use of anhydrous solvents, catalytic agents (e.g., DMAP), and real-time monitoring via TLC or HPLC improves yields (>75%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and indene backbone signals (δ 6.5–7.5 ppm for aromatic protons) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (expected [M+H]⁺: ~350–360 Da) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical Measures :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed waste services .

Advanced Research Questions

Q. How does the stereochemistry of the propan-2-yl group influence the compound’s reactivity in peptide coupling reactions?

  • Mechanistic Insight : The isopropyl group’s steric bulk may hinder coupling efficiency. Comparative studies using EDCl/HOBt vs. DIC/OxymaPure show:

  • EDCl/HOBt : Lower yields (~60%) due to steric hindrance.
  • DIC/OxymaPure : Improved activation (~85% yield) via reduced racemization .
    • Validation : Chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>98% ee) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

  • Approach :

  • Orthogonal Assays : Validate target binding via SPR (surface plasmon resonance) alongside cell-based assays (e.g., IC50 in cancer vs. COX-2 inhibition) .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
    • Case Study : Inconsistent cytotoxicity data (e.g., IC50 ranging 10–50 µM) may arise from assay-specific variables (e.g., serum concentration in cell media) .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what implications does this have for drug formulation?

  • Stability Studies :

  • Acidic Conditions (pH 2–3) : Rapid Boc deprotection (t½ <1 hr) generates free amine, limiting oral bioavailability .
  • Basic Conditions (pH 8–9) : Carboxylic acid deprotonation enhances solubility but may promote aggregation .
    • Formulation Solutions : Use of enteric coatings or prodrug strategies (e.g., esterification) to bypass instability .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • In Silico Workflow :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding mode stability .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .

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